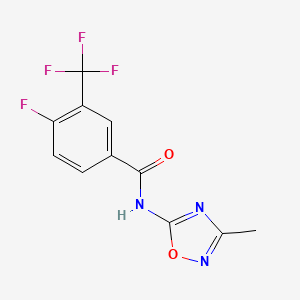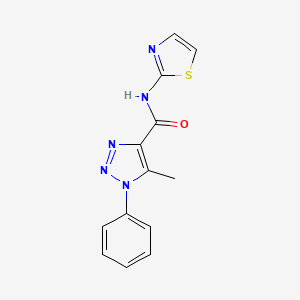![molecular formula C15H21N5O B2710931 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide CAS No. 1208834-17-6](/img/structure/B2710931.png)
4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is a synthetic compound that features a benzimidazole moiety linked to a piperazine ring. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The benzimidazole nucleus is a privileged structure in medicinal chemistry, often used as a scaffold for drug development due to its ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
-
Cyclocondensation Method
-
Microwave-Assisted Synthesis
Industrial Production Methods
Industrial production of 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media at elevated temperatures.
Products: Oxidation can lead to the formation of benzimidazole derivatives with various functional groups.
-
Reduction
Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Conditions: Reactions are performed under controlled temperatures and pressures.
Products: Reduction can yield amine derivatives and other reduced forms of the compound.
-
Substitution
Reagents: Halogenating agents, nucleophiles, and electrophiles.
Conditions: Reactions are conducted in solvents like dichloromethane or ethanol at room temperature or under reflux.
Products: Substitution reactions can introduce various functional groups into the benzimidazole or piperazine rings.
科学研究应用
Chemistry
In chemistry, 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting the growth of certain bacteria and viruses. It is being studied for its potential use as an antimicrobial agent, particularly against drug-resistant strains.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and efficacy make it a valuable component in various formulations.
作用机制
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperazine and carboxamide groups.
N-isopropylpiperazine-1-carboxamide: Contains the piperazine and carboxamide groups but lacks the benzimidazole moiety.
Benzimidazole derivatives: A broad class of compounds with varying substituents on the benzimidazole ring.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its ability to interact with multiple biological targets, making it a versatile compound in drug development.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-17-12-5-3-4-6-13(12)18-14/h3-6,11H,7-10H2,1-2H3,(H,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNZCQIAJJYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2710857.png)
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2710858.png)
![2-Chloro-N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]propanamide](/img/structure/B2710860.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]prop-2-enamide](/img/structure/B2710862.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide](/img/structure/B2710863.png)

![1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2710868.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2710870.png)
